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Abstract
This technical guide provides an in-depth overview of the Bromodomain Adjacent to Zinc

Finger Domain 2B (BAZ2B), also known as dBAZ2, a key regulatory subunit of the ISWI

chromatin remodeling complexes. BAZ2B is increasingly implicated in a spectrum of biological

processes, from transcriptional regulation to the pathology of complex diseases such as cancer

and neurodevelopmental disorders. This document outlines the core functions of BAZ2B, its

protein architecture, and its mechanism of action in epigenetic modulation. We present a

compilation of quantitative data on BAZ2B's expression, binding affinities, and the effects of its

inhibition, structured for clear comparison. Furthermore, this guide provides detailed

experimental protocols for studying BAZ2B, including Chromatin Immunoprecipitation

Sequencing (ChIP-seq), Assay for Transposase-Accessible Chromatin with sequencing (ATAC-

seq), Co-Immunoprecipitation (Co-IP), and inhibitor screening assays. Visual diagrams of key

pathways and experimental workflows are included to facilitate a deeper understanding of

BAZ2B's role in cellular function and its potential as a therapeutic target.

Introduction to dBAZ2 (BAZ2B)
BAZ2B is a large, multi-domain protein that functions as a regulatory subunit of the ATP-

dependent ISWI chromatin remodeling complexes, specifically the BRF-1 and BRF-5

complexes.[1] These complexes play a crucial role in organizing nucleosome arrays on

chromatin, thereby regulating access to DNA for fundamental processes like transcription,
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replication, and DNA repair.[1] BAZ2B, in concert with the ATPase subunits SMARCA1 (in BRF-

1) or SMARCA5/SNF2H (in BRF-5), modulates nucleosome spacing and can slide

mononucleosomes.[1]

The protein architecture of BAZ2B includes several conserved functional domains:

TAM (Tip5/ARBP/MBD) Domain: A methyl-CpG-binding domain-like domain that can bind to

DNA.[2]

DDT (DNA binding homeobox and different transcription factors) Domain: Implicated in DNA

binding.

PHD (Plant Homeodomain) Finger: Recognizes and binds to specific histone modifications,

particularly the unmodified N-terminal tail of histone H3.

BRD (Bromodomain): A protein module that specifically recognizes and binds to acetylated

lysine residues on histone tails, with a preference for H3K14ac.[3]

Through these domains, BAZ2B acts as a "reader" of epigenetic marks, guiding the ISWI

remodeling machinery to specific genomic loci.

Mechanism of Action in Epigenetic Regulation
The primary function of dBAZ2 in epigenetic regulation is to modulate chromatin structure. By

recognizing specific histone modifications, particularly acetylated lysines via its bromodomain,

BAZ2B directs the associated ISWI ATPase to specific regions of the genome. The ATPase

then utilizes the energy from ATP hydrolysis to reposition or "slide" nucleosomes along the

DNA. This action can lead to either the compaction or opening of chromatin, thereby

influencing gene expression.
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Caption: dBAZ2 mechanism of action in chromatin remodeling.

Role in Disease and Drug Development
Dysregulation of BAZ2B has been linked to several human diseases, highlighting its

importance in maintaining cellular homeostasis.

Cancer: Alterations in BAZ2B expression have been observed in various cancers.[4] For

instance, its homolog, BAZ2A (TIP5), is overexpressed in prostate cancer and its high levels

are predictive of disease recurrence.[5][6][7] While BAZ2B is reported to be downregulated

in some cancers like kidney renal clear cell carcinoma and lung squamous cell carcinoma, its

precise role is context-dependent.[8] The development of small molecule inhibitors targeting

the bromodomain of BAZ2B, such as BAZ2-ICR, and proteolysis-targeting chimeras

(PROTACs) like dBAZ2, underscores its potential as a therapeutic target.[9][10][11][12][13]

Neurodevelopmental Disorders: Haploinsufficiency of BAZ2B has been identified as a cause

of a neurodevelopmental disorder characterized by developmental delay, intellectual
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disability, and autism spectrum disorder.[14][15][16][17] This suggests a critical role for

BAZ2B in brain development.[16]

Quantitative Data Summary
This section summarizes key quantitative data related to dBAZ2, providing a basis for

experimental design and interpretation.

Table 1: BAZ2B Expression in Cancer (TCGA FPKM
Data)

Cancer Type Median FPKM

Adrenocortical carcinoma 10.9

Bladder Urothelial Carcinoma 12.5

Breast invasive carcinoma 11.8

Cervical squamous cell carcinoma 13.2

Colon adenocarcinoma 11.5

Glioblastoma multiforme 9.8

Head and Neck squamous cell carcinoma 12.1

Kidney renal clear cell carcinoma 9.5

Liver hepatocellular carcinoma 10.2

Lung adenocarcinoma 11.1

Lung squamous cell carcinoma 10.7

Ovarian serous cystadenocarcinoma 12.9

Prostate adenocarcinoma 10.4

Stomach adenocarcinoma 11.9

Thyroid carcinoma 11.3

Uterine Corpus Endometrial Carcinoma 12.7
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Data sourced from The Human Protein Atlas, which provides RNA-seq data from The Cancer

Genome Atlas (TCGA). FPKM (Fragments Per Kilobase of exon per Million reads) is a measure

of gene expression.

Table 2: Binding Affinities of BAZ2B Domains
Domain Ligand Affinity (Kd) Method

Bromodomain
H3K14ac (acetylated

peptide)
16 µM

Microscale

Thermophoresis

Bromodomain
H3K14 (unmodified

peptide)
288 µM

Microscale

Thermophoresis

Bromodomain
H3K14ac (short

peptide, 9-mer)
45.0 ± 3.3 μM

Isothermal Titration

Calorimetry

Bromodomain
H3K14ac (long

peptide, 21-mer)
12.2 ± 0.5 μM

Isothermal Titration

Calorimetry

Table 3: Potency of BAZ2B Inhibitors
Inhibitor Target(s) Potency (IC50 / Kd) Assay Type

BAZ2-ICR BAZ2A / BAZ2B
IC50: 130 nM / 180

nM
Biochemical Assay

BAZ2-ICR BAZ2A / BAZ2B Kd: 109 nM / 170 nM
Isothermal Titration

Calorimetry

GSK2801 BAZ2A/B, BRD9 - -

dBAZ2 (PROTAC) BAZ2A / BAZ2B
DC50: 180 nM / 250

nM

Cellular Degradation

Assay

dBAZ2B (PROTAC) BAZ2B DC50: 19 nM
Cellular Degradation

Assay

DC50 represents the concentration required to induce 50% degradation of the target protein.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study dBAZ2
function.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of dBAZ2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b15541597?utm_src=pdf-body
https://www.benchchem.com/product/b15541597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Cells/Tissues

1. Cross-linking
(Formaldehyde)

2. Cell Lysis & Chromatin
Fragmentation (Sonication)

3. Immunoprecipitation
(anti-dBAZ2 antibody)

4. Wash & Elute

5. Reverse Cross-links
& DNA Purification

6. Library Preparation

7. High-Throughput
Sequencing

8. Data Analysis
(Peak Calling)

End:
Genomic Binding Map

Click to download full resolution via product page

Caption: Workflow for dBAZ2 Chromatin Immunoprecipitation Sequencing.
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Protocol:

Cross-linking: Treat cells (approximately 1-10 million per IP) with 1% formaldehyde for 10

minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125

M glycine.

Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Resuspend

the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of

200-600 bp.

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the

cleared chromatin overnight at 4°C with an antibody specific for dBAZ2.

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody

mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to

remove non-specifically bound proteins.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA

using phenol-chloroform extraction or a DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling

algorithm to identify regions of dBAZ2 enrichment.

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)
ATAC-seq is used to assess changes in chromatin accessibility upon modulation of dBAZ2
expression or activity.
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Caption: Workflow for Assay for Transposase-Accessible Chromatin with Sequencing.
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Protocol:

Cell Lysis: Start with 50,000 cells. Lyse the cells in a hypotonic buffer containing a non-ionic

detergent to release the nuclei.

Tagmentation: Resuspend the isolated nuclei in a transposition reaction mix containing Tn5

transposase. Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously

fragment the DNA in open chromatin regions and ligate sequencing adapters.

DNA Purification: Purify the tagmented DNA using a DNA purification kit.

PCR Amplification: Amplify the purified DNA using PCR to enrich for the tagmented

fragments and add the remaining sequencing adapters.

Library Purification and Size Selection: Purify the amplified library and perform size selection

to remove very large and very small fragments.

Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to

identify regions of open chromatin.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
Co-IP followed by mass spectrometry is used to identify proteins that interact with dBAZ2.
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Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry.
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Protocol:

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

Immunoprecipitation: Incubate the cell lysate with an antibody against dBAZ2.

Immune Complex Capture: Add Protein A/G beads to pull down the dBAZ2-containing

protein complexes.

Washing: Wash the beads extensively to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads.

Sample Preparation for Mass Spectrometry: Run the eluted proteins on an SDS-PAGE gel,

excise the protein bands, and perform in-gel trypsin digestion.

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins

that co-immunoprecipitated with dBAZ2.

BAZ2B Inhibitor Screening Assay
This assay is designed to measure the inhibition of BAZ2B bromodomain binding to its

acetylated histone substrate.

Protocol (based on AlphaLISA® format):

Incubation: Incubate a mixture of His-tagged BAZ2B bromodomain, a biotinylated acetylated

histone peptide substrate (e.g., H3K14ac), and the test inhibitor in an assay buffer for 30

minutes.

Addition of Acceptor Beads: Add Nickel Chelate AlphaLISA® Acceptor beads, which will bind

to the His-tagged BAZ2B.

Addition of Donor Beads: Add Streptavidin-conjugated AlphaScreen® Donor beads, which

will bind to the biotinylated histone peptide.
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Signal Detection: If BAZ2B and the histone peptide are in close proximity (i.e., binding has

occurred), the donor and acceptor beads will also be in close proximity. Upon excitation, the

donor beads will release singlet oxygen, which will trigger a chemiluminescent signal from

the acceptor beads. This signal is then measured. A decrease in signal in the presence of an

inhibitor indicates disruption of the BAZ2B-histone interaction.

Conclusion
dBAZ2 (BAZ2B) is a multifaceted epigenetic regulator with a critical role in chromatin

remodeling and gene expression. Its involvement in cancer and neurodevelopmental disorders

makes it a compelling target for further research and therapeutic development. The quantitative

data and detailed experimental protocols provided in this guide offer a solid foundation for

scientists and researchers to design and execute studies aimed at unraveling the complexities

of dBAZ2 function and its role in human health and disease. The continued development of

specific chemical probes and degraders for BAZ2B will be instrumental in validating its

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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